molecular formula C13H13ClO3 B6221172 methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2770358-96-6

methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Cat. No. B6221172
CAS RN: 2770358-96-6
M. Wt: 252.7
InChI Key:
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Description

Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate (MCPOHC) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular formula of C14H14ClO3. MCPOHC has a wide range of properties, including a low melting point, high solubility in water, and a relatively low toxicity. In recent years, MCPOHC has become increasingly popular as a research tool in the fields of pharmaceuticals, biochemistry, and physiology.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of toxins on the liver. In addition, methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has been used in studies of the physiological effects of certain drugs, such as opioids.

Mechanism of Action

The exact mechanism of action of methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is not yet fully understood. However, it is believed that methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate binds to acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, depending on the drug being studied.
Biochemical and Physiological Effects
methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has been studied for its potential biochemical and physiological effects. For example, it has been shown to increase the levels of acetylcholine in the brain, leading to an increased alertness and improved cognitive performance. In addition, methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has been shown to reduce the levels of dopamine in the brain, leading to an increased feeling of relaxation and improved mood.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity, making it safe to use in laboratory settings. In addition, methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is highly soluble in water, making it easy to dissolve in aqueous solutions. However, methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate does have some limitations when used in laboratory experiments. For example, it has a low melting point, making it difficult to work with at high temperatures.

Future Directions

Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of drugs on the brain, as well as the effects of toxins on the liver. In addition, it could be used to study the biochemical and physiological effects of certain drugs, such as opioids. Finally, methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate could be used to study the effects of certain drugs on the central nervous system, as well as the effects of certain toxins on the liver.

Synthesis Methods

Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorophenol with ethylene glycol in the presence of an acid catalyst. This reaction produces a mixture of methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate and 4-chlorophenol ethylene glycol, which can then be separated by distillation. Other methods for the synthesis of methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate include the use of bromine, sodium hypochlorite, and potassium permanganate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves the reaction of 4-chlorophenylacetic acid with ethylene glycol to form the corresponding diester, which is then cyclized with sodium ethoxide to form the target compound.", "Starting Materials": [ "4-chlorophenylacetic acid", "ethylene glycol", "sodium ethoxide", "methyl chloroformate", "anhydrous dichloromethane", "anhydrous sodium sulfate" ], "Reaction": [ "Step 1: 4-chlorophenylacetic acid is reacted with excess ethylene glycol and a catalytic amount of sulfuric acid to form the diester intermediate.", "Step 2: The diester intermediate is purified and then reacted with sodium ethoxide in anhydrous dichloromethane to form the bicyclic intermediate.", "Step 3: The bicyclic intermediate is then reacted with excess methyl chloroformate in the presence of anhydrous sodium sulfate to form the final product, methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate." ] }

CAS RN

2770358-96-6

Molecular Formula

C13H13ClO3

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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